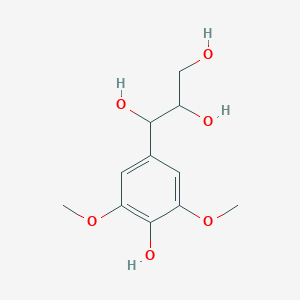
threo-1-C-Syringylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
threo-1-C-Syringylglycerol: is a naturally occurring compound found in various plants, including Kandelia candel and Eucalyptus maideni . It is a phenylpropanoid derivative with the molecular formula C₁₁H₁₆O₆ and a molecular weight of 244.24 g/mol . This compound has garnered interest due to its potential biological activities, including anti-inflammatory and hepatoprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: threo-1-C-Syringylglycerol can be synthesized through chemical reactions involving the conversion of natural products or chemical synthesis . One common method involves the hydrolysis of (2R,3R)-3-phenyl-2-oxiranemethanol and (2S,3S)-3-phenyl-2-oxiranemethanol . The reaction conditions typically include the use of solvents such as DMSO, chloroform, and ethyl acetate .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: threo-1-C-Syringylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield syringaldehyde, while reduction could produce syringyl alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry: threo-1-C-Syringylglycerol is used as a model compound in studies involving phenylpropanoid metabolism and lignin biosynthesis .
Biology: In biological research, this compound has been studied for its potential anti-inflammatory properties. It has shown inhibitory effects on pro-inflammatory cytokines production in LPS-stimulated bone marrow-derived dendritic cells .
Medicine: Research suggests that this compound may have hepatoprotective effects, protecting the liver from damage caused by alcohol and toxins. It also shows potential anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.
Wirkmechanismus
threo-1-C-Syringylglycerol exerts its effects through various molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines by interfering with the signaling pathways involved in inflammation . The exact molecular targets are still under investigation, but it is believed to interact with key enzymes and receptors involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
Syringylglycerol: Another phenylpropanoid derivative with similar biological activities.
Syringaldehyde: An oxidation product of threo-1-C-Syringylglycerol with potential anti-inflammatory properties.
Syringyl alcohol: A reduction product with hepatoprotective effects.
Uniqueness: this compound is unique due to its specific stereochemistry, which may contribute to its distinct biological activities . Its ability to inhibit pro-inflammatory cytokines production and protect the liver from damage sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
121748-11-6 |
|---|---|
Molekularformel |
C11H16O6 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1 |
InChI-Schlüssel |
GIZSHQYTTBQKOQ-XVKPBYJWSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C(C(CO)O)O |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]([C@H](CO)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C(C(CO)O)O |
Aussehen |
Cryst. |
Synonyme |
(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol; (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




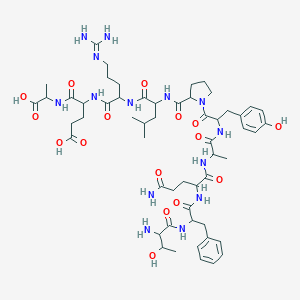
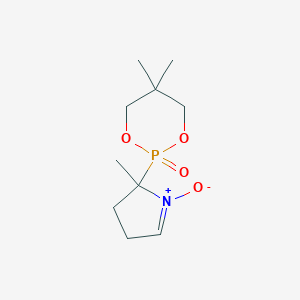
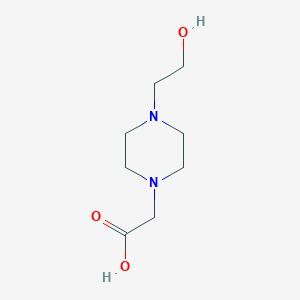
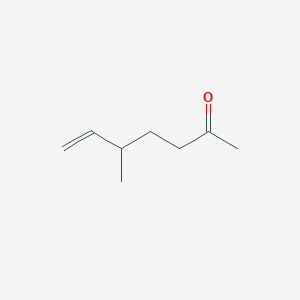



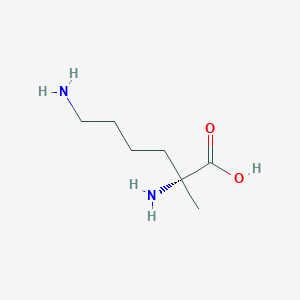

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)


